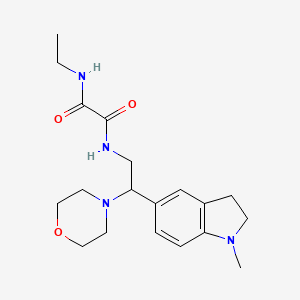

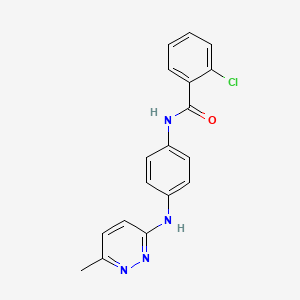

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The research applications of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide primarily focus on its synthesis and potential reactivity in creating novel compounds. For instance, the synthesis and characterization of various benzamide derivatives, including those similar to this compound, have been explored to understand their chemical behavior and potential in forming new molecular structures. These studies contribute to the broader field of organic and medicinal chemistry by providing insights into the synthesis routes and reactivity of complex benzamide compounds (Reimlinger et al., 1976; Ahmed et al., 2002).

Antimicrobial and Anti-inflammatory Activity

A key area of research for benzamide-based compounds is their antimicrobial and anti-inflammatory properties. Studies have shown that certain benzamide derivatives exhibit significant activity against various microbial strains and inflammation, indicating the potential for these compounds to be developed into therapeutic agents. The exploration of benzamide compounds in antimicrobial and anti-inflammatory research opens avenues for the development of new drugs with improved efficacy and safety profiles (Patel & Shaikh, 2011; Kalsi et al., 1990).

Neuroleptic Activity

Benzamide derivatives have also been investigated for their neuroleptic (antipsychotic) activity, with research focusing on the synthesis and evaluation of compounds for their potential to inhibit certain behaviors in animal models. These studies are crucial for identifying new therapeutic agents that could be used in the treatment of psychiatric disorders, showcasing the versatility of benzamide-based compounds in addressing a range of health conditions (Iwanami et al., 1981).

Antiviral and Anticancer Research

Further research has highlighted the application of benzamide-based compounds in antiviral and anticancer studies. These compounds have been found to possess significant activities against specific virus strains and cancer cell lines, underscoring their potential as leads in the development of new antiviral and anticancer therapies. The exploration of their mechanisms of action and efficacy in preclinical models provides valuable information for the advancement of pharmacological research (Hebishy et al., 2020).

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been shown to inhibit phosphodiesterase (pde) activity . PDEs play a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits signals inside cells .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PDE, this would result in an increase in cAMP levels , leading to amplified signal transmission within cells.

Biochemical Pathways

The inhibition of PDE leads to an increase in cAMP levels, which can affect various biochemical pathways. For instance, increased cAMP levels can stimulate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting numerous cellular processes .

Result of Action

The result of the compound’s action would depend on the specific cellular processes influenced by the increase in cAMP levels. This could include a wide range of effects, from changes in gene expression to alterations in cellular metabolism .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways and affect cellular processes. Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and downstream effects .

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell division, differentiation, and survival. By affecting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is often directed to specific compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its appropriate cellular destinations .

Propiedades

IUPAC Name |

2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNMHTQWYKMMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)